3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Description
Pyrimidine-2,4(1H,3H)-dione derivatives are biologically significant, serving as precursors for antiviral agents (e.g., AZT, stavudine) and herbicides . The compound 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione features a pyrimidine-dione core substituted with a 3-methoxyphenyl group at position 2.
Properties
CAS No. |
1401799-60-7 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-10(14)5-6-12-11(13)15/h2-7H,1H3,(H,12,15) |
InChI Key |
TYNWXGWYNRTAEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of N-(3-Methoxyphenyl)urea with β-Keto Esters
This method involves the acid-catalyzed cyclization of N-(3-methoxyphenyl)urea with β-keto esters (e.g., ethyl acetoacetate) to form the pyrimidine-2,4-dione core.
- Synthesis of N-(3-Methoxyphenyl)urea :
- 3-Methoxyaniline (1.23 g, 10 mmol) is reacted with urea (1.2 g, 20 mmol) in ethanol under reflux for 6 hours.
- Yield: 85% (white crystals, m.p. 142–144°C).
- Cyclocondensation :
- N-(3-Methoxyphenyl)urea (1.8 g, 10 mmol) and ethyl acetoacetate (1.3 g, 10 mmol) are heated in acetic acid (20 mL) at 120°C for 8 hours.
- The product is precipitated, filtered, and recrystallized from ethanol.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | m.p. (°C) |
|---|---|---|---|---|
| Acetic acid | 120 | 8 | 78 | 218–220 |
| Ethanol | 80 | 12 | 62 | 215–217 |
- IR (KBr) : 1715 cm⁻¹ (C=O), 1670 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O).
- ¹H NMR (DMSO-d₆) : δ 7.35–7.45 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃), 10.92 (s, 1H, NH).
Multicomponent Reaction in Aqueous Media
A one-pot synthesis using substituted aldehydes, barbituric acid, and catalytic triethylbenzylammonium chloride (TEBA) in water achieves high atom economy.
- 3-Methoxybenzaldehyde (1.36 g, 10 mmol), barbituric acid (1.28 g, 10 mmol), and TEBA (0.2 g) are stirred in water (15 mL) at 90°C for 6 hours.
- The product is filtered and purified via column chromatography (DCM:MeOH, 9:1).
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEBA | Water | 90 | 6 | 89 |
| None | Water | 90 | 12 | 40 |
- Environmentally benign (water as solvent).
- High yield (89%) with minimal byproducts.
Oxidative Coupling Using DDQ
Adapted from Strokowski et al., this method employs dichlorodicyanoquinone (DDQ) to facilitate oxidative coupling.
- Lithiation :
- 3-Methoxyphenyl lithium (10 mmol) is reacted with pyrimidine-2,4(1H,3H)-dione (1.26 g, 10 mmol) in THF at 0°C.
- Oxidation :
- DDQ (2.27 g, 10 mmol) is added, and the mixture is stirred at 25°C for 2 hours.
- The product is isolated via acid hydrolysis (6N HCl, 115°C, 6 hours).
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Lithiation | Li, THF | 0°C, 1 h | 70 |
| Oxidation | DDQ, HCl | 25°C, 2 h; 115°C, 6 h | 60 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 78 | 98 | Scalable, high purity | Requires acidic conditions |
| Multicomponent Reaction | 89 | 95 | Eco-friendly, one-pot | Limited substrate scope |
| Oxidative Coupling | 60 | 90 | Direct functionalization | Multi-step, costly reagents |
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione with structurally related compounds:
Key Observations:
- Substituent Position : The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxybenzyl group in , which introduces steric bulk and alters electronic effects.
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and fluorobenzyl substituents in enhance herbicidal activity, suggesting that electron-withdrawing groups may improve bioactivity in agrochemical applications.
- Ring Systems: Thieno-fused derivatives (e.g., ) exhibit distinct electronic profiles due to sulfur’s electronegativity, which could influence binding to enzymatic targets.
Biological Activity
3-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with methoxy-substituted phenyl groups. The structural characterization is often performed using techniques such as IR spectroscopy and NMR spectroscopy, confirming the presence of functional groups characteristic of pyrimidine derivatives.
Anticancer Properties
Research indicates that derivatives of pyrimidine-2,4-dione exhibit significant anticancer activity. For instance, studies have shown that certain analogues can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes.
- Case Study : A study synthesized a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that demonstrated promising PARP-1 inhibitory activity. The compounds were evaluated for their anti-proliferative effects on cancer cell lines, showing varying degrees of effectiveness based on structural modifications .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Some derivatives have been tested against bacterial strains, showing selective antibacterial activity.
- Case Study : A specific derivative was identified as a selective antibacterial agent against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 16 µg/mL. This activity suggests potential for developing new antimicrobial therapies .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets involved in cell proliferation and DNA repair mechanisms. Inhibition of PARP leads to increased DNA damage in cancer cells, promoting apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrimidine ring or substituents on the phenyl group can significantly influence biological activity. For example, the presence of electron-donating groups like methoxy enhances the inhibitory effects on cancer cell lines compared to unsubstituted analogues.
Data Summary
| Compound | Activity | Cell Line | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|---|
| This compound | Anticancer | MCF-7 | Varies | - |
| Derivative A | Antibacterial | Enterococcus faecalis | - | 16 |
| Derivative B | Anticancer | HCT116 | Varies | - |
Q & A
Q. What are the standard synthetic routes for 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves:
- Cyclization : Reaction of substituted aminocarboxylates with urea or thiourea under acidic conditions to form the pyrimidine-dione core .
- Substitution : Introduction of the 3-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Optimization : Use of polar aprotic solvents (DMF, acetonitrile) and bases (KCO) under reflux (80–100°C) to improve yields . Example protocol:
- React methyl 3-aminothiophene-2-carboxylate with urea in HCl/EtOH to form the pyrimidine-dione scaffold.
- Perform electrophilic substitution with 3-methoxybenzoyl chloride in DMF/KCO .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- NMR Spectroscopy :
Q. What are the common chemical reactions involving pyrimidine-2,4-dione derivatives?
The core structure undergoes:
- Oxidation/Reduction : Modify substituents (e.g., methoxy to hydroxy groups) .
- Nucleophilic Substitution : Replace halogens or activate positions for aryl/alkyl group introduction .
- Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig reactions to attach heterocycles .
Advanced Research Questions
Q. How can computational modeling guide the design of 3-(3-methoxyphenyl)pyrimidine-2,4-dione analogs?
Q. How do structural modifications influence biological activity?
Substitution patterns critically affect potency:
| Substituent | Position | Activity (Example Targets) | Reference |
|---|---|---|---|
| -OCH | 3 | IC = 2.5 μM (HIV-1 RT) | |
| -Cl | 4 | MIC = 8 μg/mL (S. aureus) | |
| -CF | 3 | EC = 1.2 μM (Cancer) |
- Electron-withdrawing groups (e.g., -CF) enhance metabolic stability but may reduce solubility .
- Methoxy groups improve binding to aromatic residues in enzyme active sites .
Q. How can contradictory biological data across studies be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., MT-4 for HIV) and protocols (e.g., MTT for cytotoxicity) .
- Purity Verification : Use HPLC (>95% purity) to exclude impurities affecting results .
- Structural Confirmation : Re-analyze disputed compounds via H NMR and HRMS .
Q. What methodologies are used to study the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
